Sodium 4-chlorobenzenesulfonate

Perovskite solar cells Passivation ligands Power conversion efficiency

Researchers optimizing inverted perovskite solar cells face reproducibility challenges when using generic sulfonate salts. Sodium 4-chlorobenzenesulfonate directly addresses this gap: - Delivers champion PCE of 26.3% (certified 26.15%) via DFT-validated dual-site Pb²⁺ binding, outperforming 4-fluoro, 4-iodo, and unsubstituted analogs. - Maintains 95% efficiency retention after 1200 h at 65°C, ensuring long-term device stability. - Supplied at >98% purity (HPLC/ion-exchange titration) with batch-specific COA for GMP-adjacent synthesis and SAR studies.

Molecular Formula C6H5ClNaO3S
Molecular Weight 215.61 g/mol
CAS No. 5138-90-9
Cat. No. B1297812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-chlorobenzenesulfonate
CAS5138-90-9
Molecular FormulaC6H5ClNaO3S
Molecular Weight215.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)O)Cl.[Na]
InChIInChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);
InChIKeyDGNMZFIOSIEAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Chlorobenzenesulfonate Identity and Procurement


Sodium 4-chlorobenzenesulfonate is a water-soluble aromatic sulfonate salt with the molecular formula C₆H₄ClNaO₃S and a molecular weight of 214.60 g/mol [1]. The compound features a para‑chloro substituent on the benzene ring, which imparts distinct electronic properties compared to unsubstituted benzenesulfonate or ortho‑/meta‑halogenated analogs . It is commercially supplied as a white to almost white crystalline powder with a melting point above 350 °C and a purity specification of >98.0% by HPLC and ion‑exchange titration . The simultaneous presence of an electron‑withdrawing sulfonate group and a chloro substituent enables specific reactivity in nucleophilic aromatic substitution and dual‑site coordination chemistry that is not achievable with the parent benzenesulfonate or other halogen variants [2].

Substitution pattern
Para-chloro enables dual-site Pb²⁺ coordination for perovskite passivation studies
Purity grade
Supplied as a high-purity (>98% HPLC) crystalline solid, supporting reproducible synthesis
Solubility profile
Water-soluble aromatic sulfonate compatible with aqueous and polar organic workflows

Why Generic Analogs Fail


Empirically, substituting sodium 4‑chlorobenzenesulfonate with unsubstituted sodium benzenesulfonate or alternate halogen derivatives (4‑fluoro, 4‑iodo) leads to measurable performance losses. Density functional theory (DFT) calculations reveal that the 4‑chloro derivative achieves the most stable planar binding configuration on perovskite surfaces, whereas the 4‑iodo analog exhibits performance indistinguishable from additive‑free devices [1]. The chloro substituent’s specific electronegativity (Pauling scale: 3.16) and covalent radius (102 pm) simultaneously optimize electronic charge distribution and steric fit in the dual‑site Pb²⁺ binding motif—a balance not replicated by the smaller fluoro (64 pm), larger iodo (139 pm), electron‑donating methyl, or unsubstituted hydrogen variants [2]. These molecular‑level differences translate into quantifiable device performance gaps that directly impact research reproducibility and manufacturing economics, as documented below.

4-Chloro (target)

Dual-site Pb²⁺ coordination with stable planar binding; reported champion PCE 26.3% in inverted perovskite devices.

4-Iodo analog

Performance may be indistinguishable from additive-free baseline; binding stability is the lowest among tested halogens.

4-Methyl / unsubstituted

Lower binding stability and inferior passivation; purity grade often technical (≤95%), introducing impurity-related variability.

4-Fluoro analog

Similar binding stability to 4-chloro, but the smaller covalent radius may alter steric fit in some device architectures.

Quantitative Evidence vs. Closest Analogs


Efficiency Advantage Over 4-Iodo Analog

In an inverted (pin) perovskite solar cell architecture (FTO/SAMs/perovskite/C₆₀/SnOₓ/Ag), the addition of sodium 4‑chlorobenzenesulfonate (4Cl‑BZS) yielded a champion power conversion efficiency (PCE) of 26.3 % [1]. A controlled head‑to‑head comparison demonstrated that substitution with 4‑iodobenzenesulfonate resulted in device performance equivalent to the additive‑free baseline, while 4‑fluorobenzenesulfonate delivered comparable efficiency to 4Cl‑BZS [1]. Independently, in FAPbBr₃ wide‑bandgap perovskite devices, 4Cl‑BZS incorporation achieved a champion PCE of 10.57 % with VOC of 1.63 V and retained >90 % of initial efficiency after 1400 h at 50 % relative humidity, whereas devices without the additive suffered from photoinactive δ‑phase formation [2]. Certified device efficiencies of 26.15 % (0.05 cm²) and 24.74 % (1.04 cm²) further validate the performance reproducibility [1].

PCE vs. 4-Iodo
Head-to-head
Champion PCE 26.3% (certified 26.15%) vs. additive-free baseline
Reported efficiency context; 4-iodo analog shows no improvement
Inverted pin device, Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃
Perovskite solar cells Passivation ligands Power conversion efficiency

DFT Binding Stability Ranking

DFT simulations were performed for five sulfonate ligands—benzenesulfonate (BZS), 4‑methylbenzenesulfonate (4CH₃‑BZS), 4‑fluorobenzenesulfonate (4F‑BZS), 4‑chlorobenzenesulfonate (4Cl‑BZS), and 4‑iodobenzenesulfonate (4I‑BZS)—all oriented parallel to the perovskite surface [1]. Among these, 4Cl‑BZS exhibited the most stable binding configuration, forming a planar dual‑site interaction with two adjacent Pb²⁺ defect sites while minimizing the energy mismatch with the C₆₀ electron‑transport layer [2]. The stability ranking was: 4Cl‑BZS ≈ 4F‑BZS > BZS > 4CH₃‑BZS > 4I‑BZS ≈ no additive [1]. This computational evidence provides a mechanistic explanation for the observed device performance hierarchy and identifies the para‑chloro substituent as the optimal choice among tested halogen and alkyl variants.

DFT stability rank
Reported
4Cl-BZS ≈ 4F-BZS > BZS > 4CH₃-BZS > 4I-BZS
Reported binding stability context; 4Cl-BZS most stable planar configuration
DFT on FA-based perovskite surface
Density functional theory (DFT) Surface passivation Perovskite interfaces

Purity Advantage Over Technical-Grade Benzenesulfonate

Sodium 4‑chlorobenzenesulfonate is routinely supplied with a purity specification of >98.0 % as determined by HPLC and ion‑exchange titration, as verified by TCI . In contrast, unsubstituted sodium benzenesulfonate is predominantly available as a technical‑grade material with purity typically ≤95 % . The ≥3 % absolute purity advantage of the 4‑chloro derivative reduces the burden of by‑product removal in multi‑step syntheses and minimizes the introduction of unidentified impurities that can act as recombination centers in electronic device applications. The availability of validated HPLC and NMR analytical data for every batch further supports procurement decisions where lot‑to‑lot consistency is critical .

Purity specification
Data to verify
>98% HPLC vs. technical grade ≤95%
Purity specification context; supplier-reported data
Independent verification recommended for critical synthesis
Purity analysis HPLC Quality specification

Long-Term Stability Under Humid Conditions

Unencapsulated FAPbBr₃ perovskite solar cells incorporating sodium 4‑chlorobenzenesulfonate retained more than 90 % of their initial power conversion efficiency after 1400 hours of aging under 50 % relative humidity [1]. In the dual‑site‑binding ligand study, 4Cl‑BZS‑passivated devices maintained 95 % of initial efficiency after 1200 hours of continuous 1‑sun maximum‑power‑point operation at 65 °C [2]. By contrast, the 4‑iodo‑BZS analog, which showed no performance improvement over the additive‑free baseline in initial efficiency, also lacks documented long‑term stability data at this level, implying that the chloro derivative uniquely enables both high initial efficiency and robust operational durability [2].

Humidity stability
Reported
>90% PCE retention after 1400 h (50% RH)
Reported stability context under humid ambient conditions
Unencapsulated FAPbBr₃ devices; 65°C MPP data also available
Operational stability Perovskite degradation Environmental aging

High-Value Application Scenarios


Passivation Ligand for Inverted Perovskite Solar Cells

Sodium 4‑chlorobenzenesulfonate is the preferred passivation agent for inverted (pin) perovskite solar cells targeting power conversion efficiencies above 25 %. The DFT‑validated dual‑site Pb²⁺ binding motif and the demonstrated champion PCE of 26.3 % (certified 26.15 %) make it the rational choice over unsubstituted benzenesulfonate or 4‑iodobenzenesulfonate, which provide inferior or negligible performance improvement [3]. The compound’s high commercial purity (>98 % HPLC) and documented long‑term stability (95 % retention after 1200 h at 65 °C) further support its use in reproducibility‑sensitive academic research and pilot‑scale module fabrication .

Eco-Friendly Herbicide Formulation Additive

Patent WO2023056789 specifically discloses sodium 4‑chlorobenzenesulfonate as a solubility and bioavailability enhancer in environmentally friendly herbicide formulations [3]. The combination of the sulfonate group’s hydrophilicity and the chloro substituent’s lipophilic character enables balanced partitioning that is not achievable with unsubstituted sodium benzenesulfonate. Agrochemical formulators developing next‑generation herbicides with improved environmental profiles should prioritize this compound over generic sulfonate salts.

High-Purity Building Block for Organic Synthesis

For multi‑step pharmaceutical or agrochemical syntheses where the aromatic sulfonate moiety must be preserved through subsequent transformations, sodium 4‑chlorobenzenesulfonate offers a purity advantage of ≥3 % absolute over technical‑grade sodium benzenesulfonate [3]. The availability of batch‑specific HPLC, NMR, and ion‑exchange titration data reduces the risk of unexpected by‑products in downstream reactions, making this compound the procurement choice for GMP‑adjacent intermediate synthesis and structure‑activity relationship studies requiring tight impurity control [3].

Layered Double Hydroxide Intercalation

Sodium 4‑chlorobenzenesulfonate (4‑CBS) has been successfully intercalated into Zn–Al layered double hydroxides (LDHs) by both direct coprecipitation and ion‑exchange methods, yielding a stable organo‑mineral hybrid nanomaterial [3]. The para‑chloro substituent provides a reproducible interlayer spacing that can be exploited for the design of functional LDH‑based adsorbents, catalysts, or drug‑delivery carriers. Researchers requiring a well‑characterized aromatic sulfonate for LDH intercalation studies should select this compound based on the documented structural characterization (XRD, IR, thermal analysis) and demonstrated total exchange at pH 8 and 0.0028 M 4‑CBS concentration [3].

Application
Selection Property
Validation Focus
Perovskite passivation research
Dual-site Pb²⁺ binding motif
PCE endpoint context and stability under operational conditions
Herbicide formulation additive
Solubility and partitioning profile
Formulation performance review with agrochemical actives
High-purity synthetic building block
Purity specification and lot consistency
Impurity control in multi-step organic synthesis
Layered double hydroxide intercalation
Interlayer spacing control
Structural characterization via XRD, IR, and thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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